molecular formula C8H14N5OPS B1666256 Azetepa CAS No. 125-45-1

Azetepa

Cat. No. B1666256
CAS RN: 125-45-1
M. Wt: 259.27 g/mol
InChI Key: HRXVDDOKERXBEY-UHFFFAOYSA-N
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Description

Azetepa, also known as azatepa, is a phosphoramide . It is an azirine-based thiotepa derivative with alkylating activity . Azetepa is able to alkylate and crosslink DNA, causing DNA damages and eventually an inhibition of cellular proliferation . It has been studied in the treatment of malignant tumors .


Molecular Structure Analysis

Azetepa has a molecular formula of C8H14N5OPS . Its average mass is 259.268 Da and its monoisotopic mass is 259.065674 Da .


Physical And Chemical Properties Analysis

Azetepa has a molecular formula of C8H14N5OPS . Its average mass is 259.268 Da and its monoisotopic mass is 259.065674 Da . The elemental analysis shows that it contains Carbon (37.06%), Hydrogen (5.44%), Nitrogen (27.01%), Oxygen (6.17%), Phosphorus (11.95%), and Sulfur (12.37%) .

Scientific Research Applications

Clinical Applications in Oncology

Azetepa has been evaluated for its therapeutic efficacy in oncology. In a study by Choy, Arandia, & Rosenbaum (1967), it was used in the treatment of a variety of solid tumors, including lymphomas, mammary carcinoma, and carcinomas of the female genital tract. Its effectiveness was found comparable to that of fluorinated pyrimidines in carcinomas of the digestive tract and accessory organs. Notably, Azetepa's toxicity was low, with no deaths due to hematologic causes, and no hepato-renal toxicity observed.

In another study, McLean (1965) treated 22 patients with Azetepa administered orally in a maintenance course, observing the therapeutic outcomes. This research highlights Azetepa's potential in chemotherapy, particularly in prolonged treatment courses.

Rheumatology and Intra-articular Use

Azetepa has been investigated for its intra-articular use in rheumatology. Langkilde & Rossel (1967) treated patients with rheumatoid arthritis using intraarticular injections of Azetepa. They found a prolonged effect in a subset of patients, with better outcomes compared to Thio-Tepa, although additional studies were suggested for further evaluation.

Liver Toxicity Concerns

Despite its therapeutic applications, concerns regarding liver toxicity associated with Azetepa have been documented. Cochran & Watson (1969) reported a case where liver damage similar to acute phosphorus poisoning occurred in association with Azetepa therapy. This highlights the need for cautious use and monitoring during treatment.

properties

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-N-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N5OPS/c1-2-13(8-10-9-7-16-8)15(14,11-3-4-11)12-5-6-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXVDDOKERXBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=CS1)P(=O)(N2CC2)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N5OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154543
Record name Azetepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetepa

CAS RN

125-45-1
Record name Azetepa [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZETEPA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azetepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZETEPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D57I4Z650L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
JA McLean - Medical Journal of Australia, 1965 - Wiley Online Library
… a recently introduced alkylatlng agent, "Azetepa". It is closely related … "Azetepa" is said to be a unique alkylating agent, in that it … In rats, "Azetepa" was found to produce similar effects to …
Number of citations: 5 onlinelibrary.wiley.com
DSJ Choy, J Arandia… - International Journal of …, 1967 - Wiley Online Library
A new alkylating agent, Azetepa, is described. Our clinical experience in 125 patients with a variety of solid tumors is presented. Azetepa is useful chiefly in the treatment of lymphomas, …
Number of citations: 10 onlinelibrary.wiley.com
M Langkilde, I Rossel - Acta Rheumatologica Scandinavica, 1967 - Taylor & Francis
… Azetepa injections, and 4 after osmium acid injections. … Azetepa and osmium acid have thus shown better effects than Thio-Tepa, but additional studies will be carried out with Azetepa …
Number of citations: 9 www.tandfonline.com
B JC - Acta-Unio Internationalis Contra Cancrum, 1964 - europepmc.org
CLINICAL STUDIES WITH AZETEPA IN THE TREATMENT OF ADVANCED CANCER. - Abstract - Europe PMC … CLINICAL STUDIES WITH AZETEPA IN THE TREATMENT OF …
Number of citations: 3 europepmc.org
AJ Cochran, AA Watson - Medicine, Science and the Law, 1969 - journals.sagepub.com
… While it is our intention to present this case as a hitherto unreported complication of Azetepa … , 1959) and it is likely that the catabolisro of Azetepa (a closely related compound) is similar. …
Number of citations: 5 journals.sagepub.com
C DS, S Stylianou - Cancer Chemotherapy Reports, 1962 - europepmc.org
Clinical experience with a new alkylating agent, azetepa, in a variety of solid tumors. - Abstract - Europe PMC … Clinical experience with a new alkylating agent, azetepa, in a …
Number of citations: 4 europepmc.org
G Falkson, HC Falkson - Cancer chemotherapy reports, 1964 - pubmed.ncbi.nlm.nih.gov
AZETEPA (NSC-64826) IN STAGE IV BREAST CANCER AZETEPA (NSC-64826) IN STAGE IV BREAST CANCER … azetepa …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
G Falkson, EJ Schulz - British Journal of Dermatology, 1964 - Wiley Online Library
… rapidly cleared on chlortrimeton wliile azetepa was continued. Stomatitis was … azetepa was discontinued. Decreased sweating occurred in all of 7 patients during treatment with azetepa…
Number of citations: 10 onlinelibrary.wiley.com
DM Goldenberg, S Witte - European Journal of Cancer (1965), 1967 - Elsevier
… At equitoxic doses (maximum tolerated dose) of the alkayhing agents, Cytoxan and Trenimon were approximately equal in effectiveness, whereas Azetepa was poorer in cytostatic …
Number of citations: 35 www.sciencedirect.com
BM Sahoo, BK Banik, A Tiwari, V Tiwari… - Current …, 2023 - ingentaconnect.com
Thiadiazole is a paradigm of five membered heterocyclic compound that contains two nitrogens and one sulphur as heteroatoms with molecular formula C2H2N2S. Thiadiazole is …
Number of citations: 0 www.ingentaconnect.com

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